

Irigenin selective COX-2 vs COX-1 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Irigenin

CAS No.: 548-76-5

Cat. No.: S628619

Get Quote

Quantitative Comparison of COX Inhibition

The table below summarizes the available *in vitro* experimental data for **Irigenin** and common NSAIDs, allowing for a direct comparison of their potency (IC₅₀) and selectivity for COX-2 over COX-1.

Compound	COX-1 IC ₅₀ (µg/mL)	COX-2 IC ₅₀ (µg/mL)	Selectivity Index (COX-1/COX-2 IC ₅₀)	Source / Reference
Irigenin	>10 µM*	47.90 µg/mL (PF) / 2.07 µM* (HpIMPDH)	>4.83 (based on µM values) [1]	Scientific Reports (2022) [1]
Iris confusa Polar Fraction (PF)	112.08 ± 0.60	47.90 ± 1.50	2.34 [1]	Scientific Reports (2022) [1]
Celecoxib	>100 µM (15 µg/mL)	6.86 - 5000 ng/mL (Cmax range)	>10 (Clinical doses) [2] [3]	PMC (2024), StatPearls [2] [3]
Diclofenac	Information missing	Information missing	Relatively high COX-2 selectivity [2]	PMC (2024) [2]

Compound	COX-1 IC ₅₀ (µg/mL)	COX-2 IC ₅₀ (µg/mL)	Selectivity Index (COX-1/COX-2 IC ₅₀)	Source / Reference
Ibuprofen	Information missing	Information missing	Low COX-2 selectivity [3]	StatPearls (2025) [3]
Flurbiprofen	Information missing	Information missing	Low COX-2 selectivity [2]	PMC (2024) [2]

Key takeaways from the data:

- **Promising Selectivity of Iridenin:** The data indicates that **iridenin** possesses a significant degree of selectivity for COX-2. Its reported IC₅₀ for COX-1 is >10 µM, while it inhibits COX-2 at 2.07 µM in a specific assay, giving it a selectivity index greater than 4.83 [1].
- **Comparison to Conventional NSAIDs:** Conventional NSAIDs like ibuprofen and flurbiprofen are considered non-selective or have low COX-2 selectivity [2] [3]. Diclofenac has relatively high COX-2 selectivity, and celecoxib is a well-known COX-2 selective inhibitor with a high selectivity index [2] [3].
- **Context of the HpIMPDPH Inhibition:** It is important to note that the most potent IC₅₀ value for **iridenin** (2.07 µM) is from its inhibition of *H. pylori* inosine-5'-monophosphate dehydrogenase (HpIMPDPH), which is a different, bacterium-specific enzyme linked to the anti-*H. pylori* activity, not direct COX-2 inhibition [1]. The direct COX-2 inhibition for the fraction containing **iridenin** was 47.90 µg/mL [1].

Detailed Experimental Protocols

For researchers looking to replicate or understand the basis of this data, here are the methodologies from the key studies.

Anti-*H. pylori* and COX Inhibition Assay (Source: Scientific Reports, 2022) [1]

This study provides the core data for **iridenin** and its source plant, *Iris confusa*.

- **Anti-*H. pylori* Activity (MTT Assay):**

- **Method:** The anti-*H. pylori* activity of the polar fraction (PF) and isolated compounds was evaluated against *H. pylori* ATCC 700392 using the microwell dilution method. Clarithromycin was used as a standard reference drug. The minimum inhibitory concentration (MIC) was determined [1].
- **Key Finding:** The PF of *I. confusa* exhibited significant anti-*H. pylori* activity with an MIC of 62.50 µg/mL [1].
- **COX-1/COX-2 Inhibitory Activity:**
 - **Method:** The inhibitory activity against ovine COX-1 and human recombinant COX-2 enzymes was assessed colorimetrically using a commercial COX inhibitor screening assay kit. Test samples and standards (ibuprofen and celecoxib) were prepared in DMSO and subjected to eight two-fold dilutions in a 96-well plate. The IC₅₀ values were calculated [1].
 - **Key Finding:** The PF showed COX-1 and COX-2 IC₅₀ values of 112.08 µg/mL and 47.90 µg/mL, respectively. **Irigenin** was identified as the most potent isolated compound from this fraction [1].
- **HpIMPDPH Inhibitory Assay:**
 - **Method:** The most biologically active compound, **irigenin**, was tested for its selective inhibitory potential against *H. pylori* inosine-5'-monophosphate dehydrogenase (HpIMPDPH) and compared to its effect on the human enzyme (hIMPDPH2) [1].
 - **Key Finding:** **Irigenin** showed a promising IC₅₀ of 2.07 µM against HpIMPDPH with low activity against hIMPDPH2 (IC₅₀ > 10 µM), confirming its selectivity for the bacterial target [1].

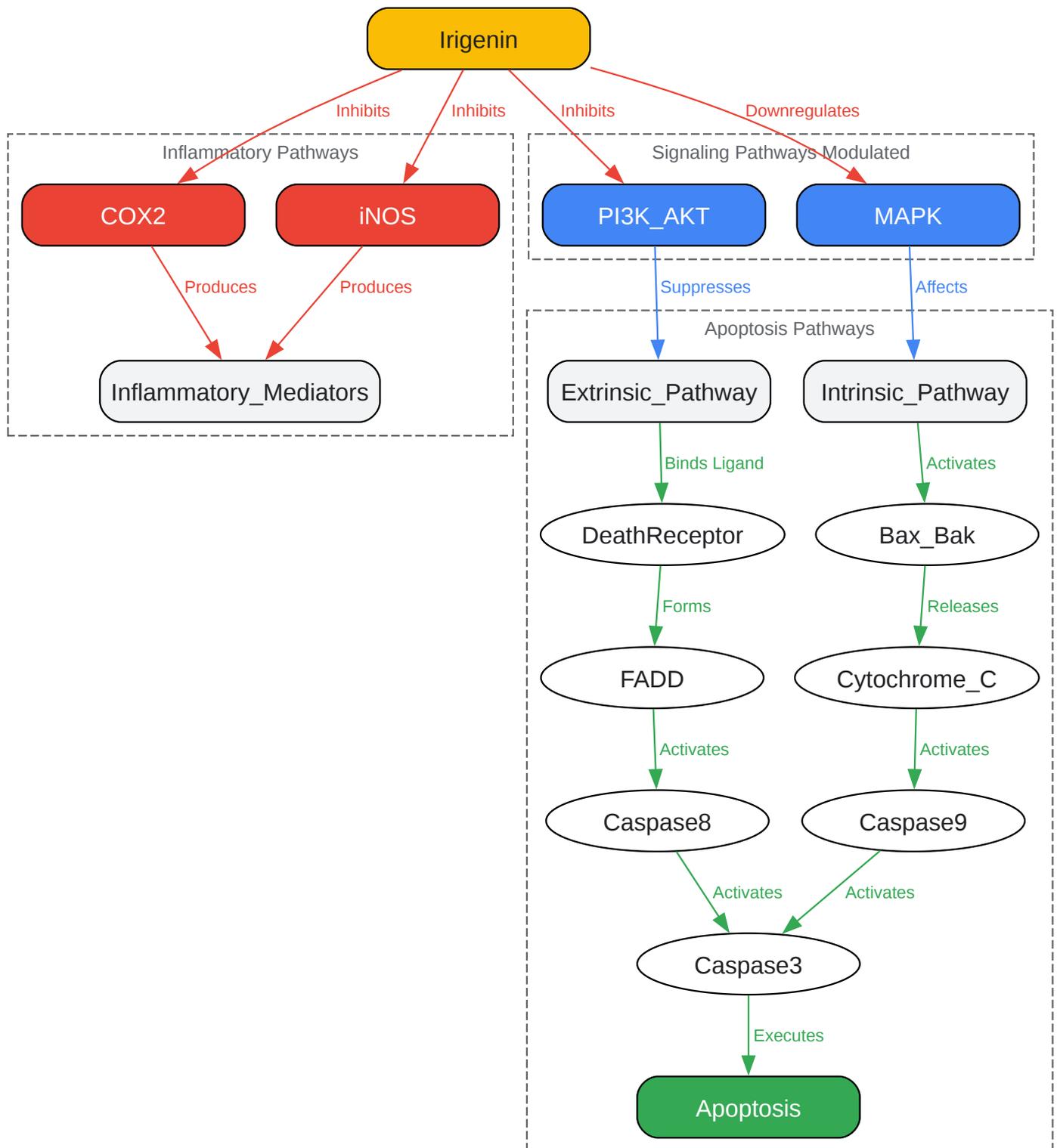
Whole Blood Assay for COX Inhibition (Source: PMC, 2024) [2]

This recent study offers a robust methodology for evaluating COX inhibition in a more physiologically relevant model.

- **Method:** Human blood from healthy volunteers was collected. For the **COX-1 assay**, anticoagulant-free blood was mixed with the drug and incubated, allowing for clot formation. The supernatant was then collected after centrifugation. For the **COX-2 assay**, heparinized blood was treated with lipopolysaccharide (LPS) to induce COX-2 expression before incubation with the drug [2].
- **Quantification:** The production of thromboxane B2 (TXB2) in the serum (for COX-1) and prostaglandins in the plasma (for COX-2) was measured by ELISA to determine the inhibitory activity of the drugs [2].

Mechanism of Action and Signaling Pathway

Irigenin's anti-inflammatory and potential anti-cancer effects are linked to its ability to modulate key cellular signaling pathways. The following diagram illustrates these mechanisms, particularly its role in inducing apoptosis and inhibiting inflammatory mediators.



Click to download full resolution via product page

Diagram: Proposed Signaling Pathways of **Irigenin**'s Anti-inflammatory and Pro-apoptotic Effects. This diagram synthesizes findings from multiple studies [1] [4] [5]. **Irigenin** exerts its effects by:

- **Inhibiting Inflammatory Mediators:** Directly suppressing the expression and activity of COX-2 and inducible nitric oxide synthase (iNOS), key enzymes that produce inflammatory mediators like prostaglandins and nitric oxide [1] [5].
- **Inducing Apoptosis:** Promoting programmed cell death in cancer cells by modulating signaling pathways. It inhibits the **PI3K/AKT** pathway, a key survival signal, and downregulates the **MAPK** pathway [4]. This modulation can lead to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways, culminating in cell death [4].

Conclusion and Research Implications

In summary, **irigenin** presents a compelling profile as a natural product lead compound:

- **Dual Anti-inflammatory and Anti-*H. pylori* Activity:** Its combination of selective COX-2 inhibition and potent, selective action against *H. pylori* positions it as a novel candidate for managing infections and associated inflammation, which can predispose to cancer [1].
- **Multi-Target Anti-Cancer Potential:** Beyond inflammation, **irigenin** can induce apoptosis in cancer cells by targeting critical pathways like PI3K/AKT and MAPK, suggesting a broader therapeutic application [4].

Further research, including *in vivo* studies and direct head-to-head comparisons with a wider range of NSAIDs using standardized assays like the whole blood method, is essential to fully validate its therapeutic potential and selectivity.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Irigenin, a novel lead from *Iris confusa* for management of ... [nature.com]

2. Comparative Evaluation of Cyclooxygenase Inhibition ... [pmc.ncbi.nlm.nih.gov]
3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
4. The Effects of Iridin and Iriogenin on Cancer [pmc.ncbi.nlm.nih.gov]
5. Tectorigenin and irigenin inhibit lipopo [biomedres.info]

To cite this document: Smolecule. [Iriogenin selective COX-2 vs COX-1 inhibition]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b628619#irigenin-selective-cox-2-vs-cox-1-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com